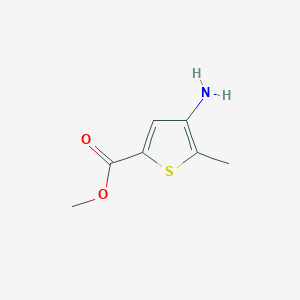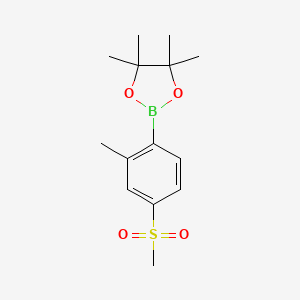
15,15,16,16,16-pentadeuteriohexadecanoic acid
描述
15,15,16,16,16-pentadeuteriohexadecanoic acid, also known as palmitic acid-15,15,16,16,16-D5, is a deuterated form of palmitic acid. This compound is a stable isotope-labeled fatty acid, where five hydrogen atoms are replaced by deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
作用机制
Biochemical Pathways
Hexadecanoic-15,15,16,16,16-D5 acid, like other fatty acids, is likely involved in various biochemical pathways, including lipid metabolism . It may influence the synthesis and breakdown of lipids in the body, affecting energy production and storage. The downstream effects of these changes can have significant impacts on cellular function and overall health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecanoic-15,15,16,16,16-D5 acid . Factors such as pH, temperature, and the presence of other molecules can affect the absorption, distribution, metabolism, and excretion of Hexadecanoic-15,15,16,16,16-D5 acid, thereby influencing its overall effect.
准备方法
Synthetic Routes and Reaction Conditions
15,15,16,16,16-pentadeuteriohexadecanoic acid can be synthesized through the hydrogenation of hexadecenoic acid using deuterium gas. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation and incorporation of deuterium atoms .
Industrial Production Methods
In industrial settings, the production of hexadecanoic-15,15,16,16,16-D5 acid involves the large-scale hydrogenation of hexadecenoic acid with deuterium gas. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
15,15,16,16,16-pentadeuteriohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexadecanoic-15,15,16,16,16-D5 acid derivatives, such as aldehydes and ketones.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alcohols are employed for esterification reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Hexadecanol-15,15,16,16,16-D5.
Substitution: Hexadecanoic-15,15,16,16,16-D5 esters and amides.
科学研究应用
15,15,16,16,16-pentadeuteriohexadecanoic acid has a wide range of applications in scientific research:
相似化合物的比较
15,15,16,16,16-pentadeuteriohexadecanoic acid is compared with other deuterated fatty acids, such as:
Stearic-17,17,18,18,18-D5 acid: Another deuterated fatty acid with similar applications in lipidomics and metabolic studies.
Oleic acid-9,10-D2: A deuterated monounsaturated fatty acid used in similar research contexts.
Palmitic acid-D31:
This compound is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical techniques and research applications .
属性
IUPAC Name |
15,15,16,16,16-pentadeuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


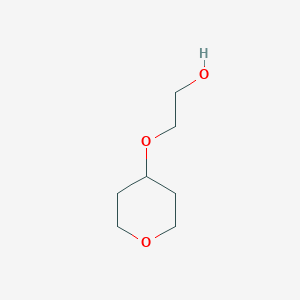

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)
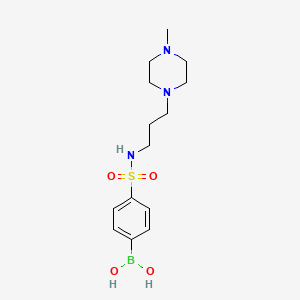


![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)
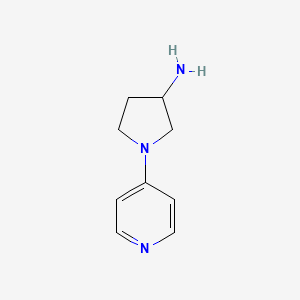
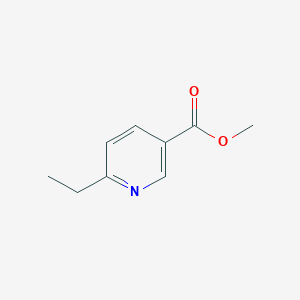

![Spiro[chroman-2,1'-cyclobutan]-4-amine](/img/structure/B1429285.png)
